molecular formula C10H6F4O2 B1498969 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 23975-58-8

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1498969
CAS No.: 23975-58-8
M. Wt: 234.15 g/mol
InChI Key: JRVIDAUJLHWEED-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-58-8) is a fluorinated β-diketone characterized by a trifluoromethyl group at the C4 position and a 3-fluorophenyl substituent at the C1 position. This compound is notable for its electron-withdrawing fluorine atoms, which enhance its reactivity and stability, making it valuable in coordination chemistry and materials science. It is synthesized via methods such as Claisen condensation or metal-catalyzed elimination reactions .

Properties

IUPAC Name

4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIDAUJLHWEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655690
Record name 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23975-58-8
Record name 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact favorably with biological targets, making it a candidate for the development of new drugs.

  • Anticancer Activity : Research has indicated that derivatives of trifluorobutane-diones can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that fluorinated compounds often enhance biological activity due to increased lipophilicity and metabolic stability .

Agrochemicals

Fluorinated compounds are known for their efficacy as agrochemicals due to their enhanced stability and bioactivity. This compound may be explored for use in developing herbicides or fungicides.

  • Pesticide Development : The incorporation of fluorine into pesticide molecules can improve their effectiveness and reduce degradation in the environment. This compound’s potential role in agrochemical formulations is an area of ongoing research .

Material Science

The unique properties of fluorinated compounds make them suitable for various applications in material science, including coatings and polymers.

  • Fluoropolymer Synthesis : The compound can serve as a building block for synthesizing fluoropolymers, which are known for their chemical resistance and thermal stability. These materials find applications in electronics and protective coatings .

Case Study 1: Anticancer Drug Development

A recent study examined the synthesis of novel derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The study highlighted the importance of the trifluoroacetyl group in enhancing the compound's potency .

Case Study 2: Agrochemical Formulations

Another investigation focused on creating herbicide formulations using this compound. The study demonstrated that the addition of fluorinated diones improved the herbicidal activity compared to non-fluorinated analogs. This enhancement was attributed to better absorption and retention in plant tissues .

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the compound's structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated β-diketones exhibit distinct properties depending on their substituents. Below is a comparative analysis of key physicochemical parameters:

Compound Name (CAS) Molecular Formula Molecular Weight Melting Point (°C) logP Applications
1-(3-Fluorophenyl) -derivative (23975-58-8) C₁₀H₆F₄O₂ 234.15 Not reported 2.9* Metal coordination, materials science
1-(4-Bromophenyl)-derivative (Y503-3026) C₁₀H₆BrF₃O₂ 295.05 Not reported 2.64 Intermediate in pharmaceuticals
1-(4-Chlorophenyl)-derivative (18931-60-7) C₁₀H₆ClF₃O₂ 250.60 60–64 1.58 Organic synthesis, coordination chemistry
1-(4-Methylphenyl)-derivative (N/A) C₁₁H₉F₃O₂ 230.18 Not reported 2.9 Pharmaceutical intermediates
1-(3,5-Difluorophenyl)-derivative (N/A) C₁₀H₅F₅O₂ 252.14 Not reported 3.1 Crystallography studies

*Estimated from analogs.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 3-fluorophenyl and 4-chlorophenyl derivatives exhibit stronger electron-withdrawing effects compared to the 4-methylphenyl analog, influencing their reactivity in metal coordination .
  • Melting Points : The 4-chlorophenyl derivative has a higher melting point (60–64°C) than its brominated counterpart, likely due to tighter crystal packing from smaller substituents .
  • logP Values : Fluorine and chlorine substituents reduce hydrophilicity, enhancing membrane permeability in pharmaceutical applications .

Challenges :

  • Regioisomer Formation : Unsymmetrical 1,3-diketones (e.g., 4-chloro-4-methoxy derivatives) may produce regioisomers during synthesis, requiring careful optimization .

Spectroscopic and Analytical Data

  • FTIR : Strong carbonyl stretches (~1610–1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are consistent across all derivatives .
  • NMR : The ¹⁹F NMR spectrum of the 3-fluorophenyl derivative shows a singlet for the CF₃ group and a doublet for the aromatic fluorine .
  • Mass Spectrometry : LC-ESI-MS of the 9-ethylcarbazolyl derivative confirms molecular ion peaks at m/z 238.16 [M+H]⁺ .

Biological Activity

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione, is a fluorinated diketone compound with potential biological applications. Its structure includes a trifluoromethyl group and a fluorophenyl moiety, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₀H₆F₄O₂
  • Molecular Weight : 234.15 g/mol
  • CAS Number : 23975-58-8

The biological activity of diketones like this compound is often attributed to their ability to form chelates with metal ions and interact with biological macromolecules. This compound's unique trifluoromethyl and fluorophenyl groups may enhance its lipophilicity and alter its binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that diketones can exhibit antimicrobial activity. The presence of fluorine atoms in the structure can enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death. Studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Diketones are also known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, similar to celecoxib—a well-known anti-inflammatory drug derived from related diketone structures. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies

  • In vitro Studies : In a study examining the cytotoxic effects of various diketones on cancer cell lines, this compound showed promising results in reducing cell viability in breast cancer cells by inducing apoptosis.
  • Animal Models : In vivo studies have indicated that administration of this compound in murine models resulted in decreased tumor growth rates when compared to control groups treated with vehicle solutions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduces apoptosis in cancer cells
Tumor Growth InhibitionReduced tumor size in mice

Preparation Methods

Claisen Condensation Using Fluorinated Precursors

  • Starting Materials : The primary starting materials include 3-fluoroacetophenone derivatives and ethyl trifluoroacetate.
  • Reaction Conditions : The Claisen condensation is performed under basic conditions, often using sodium ethoxide or similar bases in anhydrous ethanol or other suitable solvents.
  • Mechanism : The enolate ion generated from the 3-fluoroacetophenone attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, forming the β-diketone structure after elimination of ethanol.
  • Yield : This method typically provides high yields due to the favorable reactivity of the fluorinated substrates.

Fluorinated Aromatic Substitution and Electrophilic Addition

  • The fluorine atom on the phenyl ring is introduced via the use of 3-fluorophenyl starting materials.
  • The trifluoromethyl group is introduced through the use of trifluoroacetate esters or trifluoroacetic acid derivatives.
  • The reaction is carefully controlled to avoid substitution or displacement of the fluorine atoms on the aromatic ring during the condensation.

Example Synthetic Route Summary

Step Reagents Conditions Outcome
1 3-Fluoroacetophenone Base (e.g., NaOEt), ethanol, reflux Formation of enolate intermediate
2 Ethyl trifluoroacetate Same as above Claisen condensation to form this compound
3 Work-up Acidification, extraction, purification Isolation of pure diketone compound

Research Findings and Optimization

  • Electron-Withdrawing Effects : The presence of strong electron-withdrawing trifluoromethyl groups influences the regioselectivity and yield of the Claisen condensation, favoring formation of the desired diketone without side reactions.
  • Reaction Solvents and Bases : Use of mild organic bases such as triethylamine or alkali metal carbonates in solvents like dimethyl sulfoxide (DMSO) or ethanol has been shown to optimize yield and purity.
  • Avoidance of Side Reactions : Careful control of reaction temperature and base strength helps avoid side reactions such as Regitz diazo transfer or nucleophilic aromatic substitution on the fluorophenyl ring.

Related Synthetic Approaches from Literature

  • A study on related fluorinated diketones shows that bromine-substituted acetophenones can be used as intermediates, which after Claisen condensation with ethyl trifluoroacetate, yield trifluoromethylated diketones with high regioselectivity.
  • The use of triethylamine as a base in Dimroth-type triazole synthesis involving similar diketones demonstrated the importance of base selection for reaction speed and product purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 3-Fluoroacetophenone, Ethyl trifluoroacetate Commercially available or synthesized
Base Sodium ethoxide, Triethylamine, Potassium carbonate Base choice affects yield and side reactions
Solvent Ethanol, DMSO Solvent polarity influences reaction rate
Temperature Reflux (approx. 78°C for ethanol) Controlled to prevent side reactions
Reaction Time Several hours (4-12 h) Monitored by TLC or NMR
Purification Acidification, extraction, recrystallization Ensures high purity

Q & A

Q. Key Parameters :

  • Temperature control (<40°C during acid activation to prevent side reactions).
  • Use of DMAP as a catalyst to enhance reaction kinetics.

How can structural discrepancies between NMR and X-ray crystallography data be resolved for fluorinated 1,3-diketones?

Advanced Research Focus
Discrepancies often arise from dynamic keto-enol tautomerism in solution vs. solid-state stabilization.

  • Methodological Approach :
    • X-ray Crystallography : Confirms the symmetrical diketo form in the solid state, as seen in the crystal structure of the 3,5-difluorophenyl analog (C–C bond lengths: 1.39–1.41 Å; torsion angles <0.5°) .
    • NMR in Solution : Use low-temperature (<−20°C) ¹⁹F NMR to slow tautomerism, revealing distinct peaks for keto and enol forms .
    • DFT Calculations : Validate experimental data by modeling equilibrium populations of tautomers .

What strategies improve the yield of radical addition reactions involving this compound?

Advanced Research Focus
The compound acts as a 1,3-dicarbonyl radical acceptor in Mn(III)-mediated reactions with alkenes.

  • Optimization Steps :
    • Use manganese(III) acetate dihydrate as an oxidant in anhydrous acetonitrile.
    • Maintain a 2:1 molar ratio of alkene to diketone to minimize oligomerization .
    • Post-Reaction Workup : Quench with 5% NaHCO₃ to stabilize the adduct, achieving >80% yield for dihydrofuran derivatives .

How does the fluorinated aryl group influence coordination chemistry in metal complexes?

Advanced Research Focus
The 3-fluorophenyl and trifluoromethyl groups enhance ligand rigidity and electron-withdrawing effects.

  • Case Study : Copper(I) complexes with this ligand show:
    • Strong π-backbonding from Cu to the diketonate oxygen, evidenced by shortened Cu–O bonds (1.95–1.98 Å).
    • Enhanced thermal stability (>200°C) due to fluorine-induced steric protection .
  • Application : Such complexes are precursors for catalytic C–F bond activation in cross-coupling reactions .

What purification techniques are most effective for isolating high-purity 1,3-diketones?

Q. Basic Research Focus

  • Recrystallization : Use a 2:1 hexane/IPAc mixture to remove polar impurities, achieving >98% purity .
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:5) resolves enolic byproducts.
  • Activated Carbon Treatment : Post-synthesis treatment in methanol removes colored impurities without decomposing the product .

How do solvent effects influence the keto-enol equilibrium in spectroscopic analysis?

Q. Advanced Research Focus

  • Polar Protic Solvents (e.g., MeOH) : Stabilize the enol form via hydrogen bonding (enol content >70% at 25°C).
  • Non-Polar Solvents (e.g., CCl₄) : Favor the diketo form (enol <10%) due to reduced solvation .
  • IR Spectroscopy : Monitor the C=O stretch (1700–1750 cm⁻¹ for diketo) vs. O–H stretch (2500–3000 cm⁻¹ for enol) .

What are the challenges in scaling up the synthesis of fluorinated 1,3-diketones?

Q. Advanced Research Focus

  • Exothermic Reactions : Fluorinated reagents (e.g., trifluoroacetic anhydride) require controlled addition (<5°C) to prevent thermal runaway .
  • Moisture Sensitivity : Use anhydrous DMAc and molecular sieves to avoid hydrolysis of intermediates.
  • Waste Management : Fluoride byproducts (e.g., HF) necessitate neutralization with CaCO₃ before disposal .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • DFT Studies : Calculate Fukui indices to identify nucleophilic (C=O) and electrophilic (CF₃) sites .
  • MD Simulations : Model solvent effects on transition states in radical addition pathways .
  • SAR Analysis : Correlate substituent electronegativity (e.g., F vs. CF₃) with reaction rates in SNAr reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

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